molecular formula C30H39O4P B033044 Tris(4-tert-butylphenyl) phosphate CAS No. 78-33-1

Tris(4-tert-butylphenyl) phosphate

Cat. No. B033044
CAS RN: 78-33-1
M. Wt: 494.6 g/mol
InChI Key: LORSVOJSXMHDHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tris(4-tert-butylphenyl) phosphate involves the reaction of 2,4-di-tert-butyl phenol with phosphorus trichloride in a dimethylbenzene solution, resulting in a compound with the molecular formula C42H63O3P. This process demonstrates a straightforward method for creating this phosphate compound, highlighting its chemical versatility and the potential for further functionalization (Wang Jin-tang, 2007).

Molecular Structure Analysis

The molecular structure of tris(2,4-di-tert-butylphenyl) phosphate has been elucidated through Nonius CAD4 X-ray analysis. The crystal structure falls within the triclinic space group P-1, showcasing dimensions that reflect the compound's complex geometric configuration. Intramolecular C—H…O hydrogen bonds were identified, indicating stabilizing interactions within the molecule (Wang Jin-tang, 2007).

Chemical Reactions and Properties

Tris(4-tert-butylphenyl) phosphate undergoes various chemical reactions, including transesterification processes, highlighting its reactivity with sodium alkoxides to yield diaryl alkyl phosphates. These reactions are pivotal for the synthesis of highly pure and functionalized phosphates, demonstrating the compound's chemical versatility (M. Berndt et al., 1979).

Scientific Research Applications

Use in Food Contact Applications

  • Scientific Field : Food Safety and Applied Nutrition
  • Application Summary : Tris(2,4-di-tert-butylphenyl) Phosphite (Irgafos 168) is used in food contact applications. It is added to reduce degradation of polymers during thermal processing and provide long-term antioxidant properties to the food contact article .
  • Methods of Application : The compound is added to polymers during their production process .
  • Results or Outcomes : The combined cumulative estimated daily intake (CEDI) of 0.09 mg/kg bw/day (or 1.8 ppb for a 60 kg person) for I-168 and I-168ate was found to be below the acceptable daily intake (ADI) value of 1 mg/kg bw/day (20 ppm). Therefore, there is no safety concern for its current authorized use levels .

Use in Bioprocessing Materials

  • Scientific Field : Biopharmaceutical Manufacturing
  • Application Summary : The compound is used in materials for the manufacturing of single-use (SU) equipment in biopharmaceutical processes .
  • Methods of Application : The compound is added to polyolefin bioprocessing materials .
  • Results or Outcomes : The study found that the compound and its degradation products inhibited cell growth to some extent .

Use in Catalysis and Metallation

  • Scientific Field : Chemistry
  • Application Summary : Tris(2,4-di-tert-butylphenyl) phosphite is a triaryl based phosphite that can be used in catalysis and metallation .
  • Methods of Application : The compound undergoes a metallation reaction and provides a cost-effective synthetic process .
  • Results or Outcomes : The compound is useful in biaryl coupling reactions .

Use as a Flame Retardant or Plasticizer

  • Scientific Field : Environmental Science
  • Application Summary : The compound is likely used as a flame retardant or plasticizer in electrical and electronic equipment .
  • Methods of Application : The compound is added to the materials of electrical and electronic equipment .
  • Results or Outcomes : The compound has been identified in dust from an electronic-waste-recycling facility as well as in residential dust and Lake Michigan water and sediments .

Use in Rapid Synthesis in Continuous Flow

  • Scientific Field : Chemical Engineering
  • Application Summary : A novel method for the synthesis of triphenyl phosphite and its derivatives has been developed in continuous flow .
  • Methods of Application : The reactants could be employed in a stoichiometric ratio, making the reaction more efficient, economical, and environmentally friendly .
  • Results or Outcomes : The kilogram-scale production (up to 18.4 kg/h) of tris(2,4-di-tert-butylphenyl) phosphite was achieved in 88% yield .

Use as a Chain Extender and Processing Stabilizer

  • Scientific Field : Polymer Science
  • Application Summary : The compound is used as a chain extender and a processing stabilizer that facilitate the production of stable polymeric materials .
  • Methods of Application : The compound is added to the materials of polymeric materials .
  • Results or Outcomes : The compound helps in the production of stable polymeric materials, which include polylactic acid (PLA), polyolefins, etc .

Use in Consumer Products

  • Scientific Field : Consumer Product Safety
  • Application Summary : This substance is used by consumers, in articles, by professional workers (widespread uses), in formulation or re-packing, at industrial sites and in manufacturing .
  • Methods of Application : The compound is added to various consumer products during their production process .
  • Results or Outcomes : The specific outcomes of this application can vary widely depending on the specific product and use case .

Use in Gamma Sterilization

  • Scientific Field : Biopharmaceutical Manufacturing
  • Application Summary : The compound is used in materials for the manufacturing of single-use (SU) equipment in biopharmaceutical processes. Gamma irradiation—the most frequently used sterilization technique for SU assemblies—is known to affect the polymeric material and, in addition, triggers the degradation of certain additives .
  • Methods of Application : The compound is added to polyolefin bioprocessing materials .
  • Results or Outcomes : The study found that the compound and its degradation products inhibited cell growth to some extent .

Safety And Hazards

Tris(4-tert-butylphenyl) phosphate has certain toxicity and can cause irritation and sensitization to the human body . Direct contact with skin and eyes should be avoided, and inhalation or ingestion should be prevented . In case of accidental contact or inhalation, it is recommended to rinse with plenty of water and seek medical help .

properties

IUPAC Name

tris(4-tert-butylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39O4P/c1-28(2,3)22-10-16-25(17-11-22)32-35(31,33-26-18-12-23(13-19-26)29(4,5)6)34-27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORSVOJSXMHDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)OC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051466
Record name Tris(4-tert-butylphenyl) phosphate
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Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, 4-(1,1-dimethylethyl)-, 1,1',1''-phosphate
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Product Name

Tris(4-tert-butylphenyl) phosphate

CAS RN

78-33-1
Record name Phenol, 4-(1,1-dimethylethyl)-, 1,1′,1′′-phosphate
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Record name Tris(p-t-butylphenyl) phosphate
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Record name Tris(4-tert-butylphenyl) phosphate
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Record name Tris(4-tert-butylphenyl) phosphate
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Record name PHOSPHATE, TRIS(TERT-BUTYLPHENYL)
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